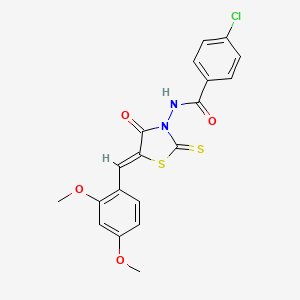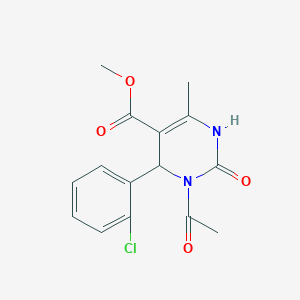![molecular formula C22H26N4O6S B12155274 (2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12155274.png)
(2-{(Z)-[2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a toluene sulfonyl group, and a phenoxy acetic acid moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(Toluene-4-sulfonyl)-piperazine, followed by its acetylation to form the acetyl derivative. This intermediate is then reacted with hydrazonomethyl-phenoxy-acetic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.
化学反应分析
Types of Reactions
[2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
科学研究应用
Chemistry
In chemistry, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:
- 4-(Toluene-4-sulfonyl)-piperazine
- Phenoxyacetic acid derivatives
- Sulfonic acid derivatives
Uniqueness
What sets [2-({2-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-acetyl}-hydrazonomethyl)-phenoxy]-acetic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.
属性
分子式 |
C22H26N4O6S |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
2-[2-[(Z)-[[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C22H26N4O6S/c1-17-6-8-19(9-7-17)33(30,31)26-12-10-25(11-13-26)15-21(27)24-23-14-18-4-2-3-5-20(18)32-16-22(28)29/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)(H,28,29)/b23-14- |
InChI 键 |
QBOYCJSKLKLXEN-UCQKPKSFSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)N/N=C\C3=CC=CC=C3OCC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN=CC3=CC=CC=C3OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12155196.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide](/img/structure/B12155216.png)
![(4E)-5-(4-bromophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12155224.png)
![Methyl 4-[1-(6-ethoxybenzothiazol-2-yl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-3-pyrrolin-2-yl]benzoate](/img/structure/B12155228.png)

![2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12155233.png)
![N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-ylmethyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12155236.png)

![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12155252.png)
![2-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-ylthio}acetamide](/img/structure/B12155258.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12155265.png)

![4-(1,2-benzothiazol-3-yl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B12155277.png)
